4-(Benzyloxy)butylmagnesium bromide

Catalog No.
S6604968
CAS No.
119272-62-7
M.F
C11H15BrMgO
M. Wt
267.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)butylmagnesium bromide

CAS Number

119272-62-7

Product Name

4-(Benzyloxy)butylmagnesium bromide

IUPAC Name

magnesium;butoxymethylbenzene;bromide

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

InChI

InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

XRSIAILAJRPNTC-UHFFFAOYSA-M

SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-]

BnOBumBr finds application in various research areas due to the unique functional groups it possesses:

  • The benzyloxy protecting group

    The benzyloxy (BnO) group serves as a protecting group for the hydroxyl (-OH) functionality. Protecting groups are used to temporarily mask a functional group while allowing reactions to occur at other sites in the molecule. The BnO group can be selectively removed under appropriate conditions to reveal the underlying hydroxyl group [].

  • The butyl chain

    The butyl chain provides a degree of lipophilicity (fat-loving character) to the molecule. This can be advantageous in situations where solubility or interaction with biological targets is important [].

Here are some examples of scientific research applications of BnOBumBr:

  • Synthesis of alcohols

    BnOBumBr can react with various carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group. These alcohols can be further manipulated to obtain complex organic molecules [].

  • Alkylation reactions

    BnOBumBr can act as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group. This strategy is useful for creating new carbon-carbon bonds in organic molecules [].

  • Synthesis of organometallic compounds

    BnOBumBr can be used as a precursor for the synthesis of other organometallic compounds containing the four-carbon chain with a benzyloxy group. These organometallic compounds may find applications in catalysis or materials science [].

4-(Benzyloxy)butylmagnesium bromide is an organomagnesium compound with the molecular formula C11_{11}H15_{15}BrMgO. It is classified as a Grignard reagent, which is a vital class of compounds in organic chemistry used for nucleophilic addition reactions. This compound features a butyl group linked to a benzyloxy moiety, making it particularly useful in synthesizing complex organic molecules due to its ability to act as a nucleophile. The structure consists of a magnesium atom coordinated to a bromine atom and an alkoxide derived from the benzyloxy group .

Typical of Grignard reagents, primarily nucleophilic additions to carbonyl compounds. In these reactions, the carbanion formed from the Grignard reagent adds to the electrophilic carbon of the carbonyl group, leading to the formation of alcohols after protonation. For example, when reacted with aldehydes or ketones, it can yield secondary or tertiary alcohols, respectively .

Moreover, this compound can also engage in coupling reactions with electrophiles, enabling the formation of more complex structures. Its reactivity can be influenced by the solvent used; tetrahydrofuran is commonly employed due to its ability to stabilize the Grignard species .

The synthesis of 4-(Benzyloxy)butylmagnesium bromide typically involves the reaction of 4-(benzyloxy)butyl bromide with magnesium in an anhydrous ether such as diethyl ether or tetrahydrofuran. The general procedure includes:

  • Preparation: Dry the reaction vessel and ensure an inert atmosphere (nitrogen or argon).
  • Reaction: Add magnesium turnings to a solution of 4-(benzyloxy)butyl bromide in dry ether.
  • Monitoring: Stir the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent.
  • Isolation: The product can be purified through standard techniques such as distillation or chromatography if necessary .

4-(Benzyloxy)butylmagnesium bromide finds applications primarily in organic synthesis. Its utility includes:

  • Synthesis of Alcohols: As a Grignard reagent, it is instrumental in converting carbonyl compounds into alcohols.
  • Building Blocks for Complex Molecules: It serves as a precursor for various organic transformations, allowing for the construction of more complex molecular architectures.
  • Research Tool: Used in academic and industrial laboratories for exploring reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-(Benzyloxy)butylmagnesium bromide often focus on its reactivity with different electrophiles and carbonyl compounds. These studies help elucidate its behavior in various synthetic contexts and optimize conditions for desired outcomes. Research indicates that varying solvent systems and reaction conditions can significantly influence product yields and selectivity .

Several compounds share structural and functional similarities with 4-(Benzyloxy)butylmagnesium bromide, particularly within the realm of Grignard reagents. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Benzyloxy)phenylmagnesium bromideAromatic Grignard reagentContains a phenyl group instead of butyl
3-(Benzyloxy)propylmagnesium bromideShorter alkyl chainMore sterically hindered due to shorter chain
2-(Benzyloxy)ethylmagnesium bromideEthylene-based Grignard reagentMore reactive towards certain electrophiles
1-Benzyloxy-3-bromopropaneNon-Grignard alkyl halideLacks magnesium coordination; used differently

Uniqueness

The uniqueness of 4-(Benzyloxy)butylmagnesium bromide lies in its longer butyl chain combined with a benzyloxy group, which enhances its nucleophilicity while providing steric bulk that can influence reaction pathways differently compared to shorter or more rigid analogs.

Hydrogen Bond Acceptor Count

3

Exact Mass

266.01567 g/mol

Monoisotopic Mass

266.01567 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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